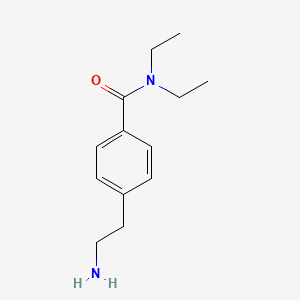
4-(2-氨基乙基)-N,N-二乙基苯甲酰胺
描述
“4-(2-Aminoethyl)aniline” is a compound that has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk . It has also been used as a reagent in polycondensation reactions .
Synthesis Analysis
The synthesis of similar compounds such as “4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex” has been reported . The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by several physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
Chemical Reactions Analysis
“4-(2-Aminoethyl)aniline” undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates .
科学研究应用
Neurotransmission Regulation Research
- This compound has been extensively investigated for its potential applications in scientific research, particularly as a model compound to study the mechanism of action of various enzymes involved in neurotransmission regulation .
- Enzymes such as cholinesterases and cytochrome P450, crucial for the metabolism of drugs, have been examined using 4-N-(2-Aminoethyl)-1-N-Boc-piperazine as a model compound .
- Additionally, the compound has been utilized to study the mechanism of action of acetylcholinesterase, a key enzyme involved in the regulation of the neurotransmitter acetylcholine .
- Regarding its mechanism of action, 4-N-(2-Aminoethyl)-1-N-Boc-piperazine is believed to function as an inhibitor of several enzymes, including cholinesterases, cytochrome P450, and acetylcholinesterase . By binding to the active sites of these enzymes, it effectively blocks their activity, preventing them from catalyzing their respective reactions .
Biomedical Applications
- 4-(2-Aminoethyl)morpholine is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group .
- Some of its applications include:
- Synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .
- Synthesis of 1,8-naphthalimide conjugated Troger′s bases as deoxyribonucleic acid (DNA) targeting fluorescent probe .
- Synthesis of intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells .
Ligand for Nickel (II) Nitrite
- 4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel(II) nitrite to form trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II) .
Trace Amine-Associated Receptor 1 (TAAR1) Agonist
- A compound similar to 4-(2-Aminoethyl)-N,N-diethylbenzamide, specifically 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163), has been identified as a submicromolar agonist of TAAR1 .
- This compound displayed a dose-dependent activation of the receptor and has been used in the treatment of psychotic disorders .
- The dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion was used to evaluate compounds’ efficacy in vivo .
- Compound AP163 displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats .
- As such, compound AP163 represents a viable lead for further preclinical characterization as a potential novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .
Chemical Modification of Silk Fibroin
属性
IUPAC Name |
4-(2-aminoethyl)-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)13(16)12-7-5-11(6-8-12)9-10-14/h5-8H,3-4,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNJSWQKAZEDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654398 | |
| Record name | 4-(2-Aminoethyl)-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-N,N-diethylbenzamide | |
CAS RN |
885270-66-6 | |
| Record name | 4-(2-Aminoethyl)-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885270-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




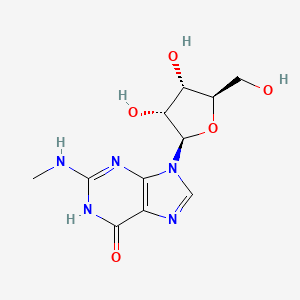
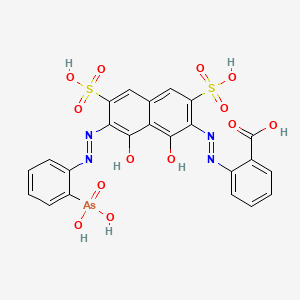
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)


![5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid](/img/structure/B1436581.png)
![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1436583.png)
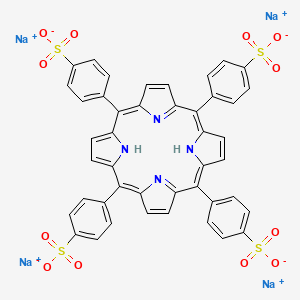
![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1436586.png)
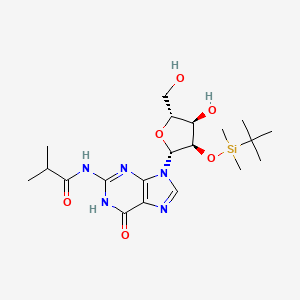
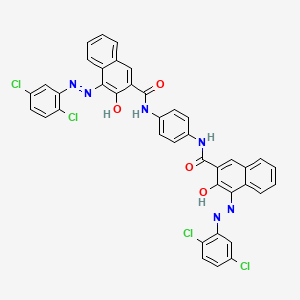
![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)